Methyl 3-(1-methylpiperazin-2-yl)benzoate
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Overview
Description
Methyl 3-(1-methylpiperazin-2-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methylpiperazin-2-yl)benzoate typically involves the reaction of 3-(1-methylpiperazin-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(1-methylpiperazin-2-yl)benzoic acid+methanolcatalystMethyl 3-(1-methylpiperazin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methylpiperazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 3-(1-methylpiperazin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methylpiperazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methylpiperazin-1-yl)benzoate
- Methyl 2-(3-methylpiperazin-1-yl)benzoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 3-(1-methylpiperazin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the 1-methylpiperazine group. This structural configuration can confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(1-methylpiperazin-2-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-15-7-6-14-9-12(15)10-4-3-5-11(8-10)13(16)17-2/h3-5,8,12,14H,6-7,9H2,1-2H3 |
InChI Key |
JOCDUEHUXDUIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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